(R)-Methyl 2-(tert-butoxycarbonylamino)-5-oxohexanoate
Overview
Description
(R)-Methyl 2-(tert-butoxycarbonylamino)-5-oxohexanoate is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Biological Activity
(R)-Methyl 2-(tert-butoxycarbonylamino)-5-oxohexanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines during chemical synthesis. The structure can be represented as follows:
The synthesis typically involves the coupling of methyl 2-oxohexanoate with a Boc-protected amine under specific conditions to yield the desired product with high purity .
The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of various bioactive compounds. It has been shown to exhibit significant inhibition against certain enzymes, which can be linked to its potential therapeutic effects.
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that structural analogs can inhibit TBK1 and IKKε, which are linked to inflammatory responses and insulin resistance .
- Anticancer Properties : The compound has been explored as an intermediate in synthesizing anticancer agents. Its derivatives demonstrated activity against cancer cell lines, suggesting a potential role in cancer therapy through modulation of cell signaling pathways .
- Neuroprotective Effects : In animal models, compounds derived from this compound exhibited neuroprotective effects, potentially through the modulation of neuroinflammatory processes .
Data Tables
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-8(14)6-7-9(10(15)17-5)13-11(16)18-12(2,3)4/h9H,6-7H2,1-5H3,(H,13,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOWDFUZLUYDFB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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